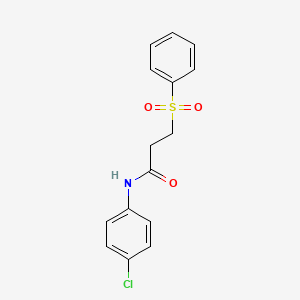

![molecular formula C11H11F B2382263 1-氟-3-苯基双环[1.1.1]戊烷 CAS No. 146038-61-1](/img/structure/B2382263.png)

1-氟-3-苯基双环[1.1.1]戊烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

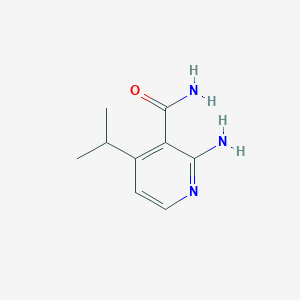

1-Fluoro-3-phenylbicyclo[1.1.1]pentane is a compound that has been studied for over 20 years . The core of this compound has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .

Synthesis Analysis

The synthesis of 1-Fluoro-3-phenylbicyclo[1.1.1]pentane has been a challenging task. A practical scalable approach to fluoro-substituted bicyclo[1.1.1]pentanes (F-BCPs) has been developed . This approach is operationally simple and can deliver nonsymmetrical 1,3-di-, 1,2,3-tri-, and 1,2,2,3-tetrasubstituted BCP products containing versatile functional handles for downstream derivatisation .Molecular Structure Analysis

The molecular formula of 1-Fluoro-3-phenylbicyclo[1.1.1]pentane is C11H11F . Its average mass is 162.203 Da and its monoisotopic mass is 162.084473 Da .Physical And Chemical Properties Analysis

The physicochemical properties of 1-Fluoro-3-phenylbicyclo[1.1.1]pentane have been studied . Incorporation of a fluorine atom into the bicyclo[1.1.1]pentane slightly decreased lipophilicity .科学研究应用

药物化学

1-氟-3-苯基双环[1.1.1]戊烷因其独特的结构特征而在药物化学领域引起了广泛的兴趣。研究人员探索了它作为生物等排体的潜力,旨在增强药物特性。 值得注意的是,F-BCP 的核心结构被整合到抗炎药氟比洛芬中,取代了氟苯基环 。这种取代策略可以改善药代动力学、生物利用度和靶点结合。

超分子化学

双环[1.1.1]戊烷 (BCP) 已成为超分子化学中流行的构建模块。刚性的 BCP 骨架为设计主客体系统、分子笼和自组装结构提供了通用的平台。 研究人员在主客体相互作用、晶体工程和分子识别中探索了 F-BCP 。

合成方法

F-BCP 的合成既有挑战也有机遇。 已开发出一种实用且可扩展的方法,但某些没有苯基取代基的底物可能无法与氟化剂有效反应 。研究人员继续探索新的合成途径以高效地获得 F-BCP。

生物等排体

F-BCP 是有价值的生物等排体,模拟了药物分子中的苯环。通过用 BCP 支架取代苯基部分,研究人员旨在优化药物特性,同时保持类似的结合相互作用。 这种方法对药物设计和优化具有重要意义 。

未来方向

作用机制

Target of Action

It’s known that the compound has been incorporated into the structure of the anti-inflammatory drug flurbiprofen in place of the fluorophenyl ring . This suggests that it may interact with similar targets as Flurbiprofen, such as cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.

属性

IUPAC Name |

1-fluoro-3-phenylbicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9/h1-5H,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBPOTSEYGBZNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)F)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-N-{2-[(4-chlorophenyl)formamido]ethyl}pyrazine-2-carboxamide](/img/structure/B2382182.png)

![N-(benzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2382185.png)

![1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole](/img/structure/B2382190.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2382195.png)

![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2382196.png)

![(2-Methoxypyridin-3-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2382197.png)

![2-chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2382200.png)